molecular formula C12H17ClN2O B1520958 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride CAS No. 1170377-26-0

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride

Cat. No.: B1520958
CAS No.: 1170377-26-0
M. Wt: 240.73 g/mol
InChI Key: XVEQDVFNCBOBGW-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound known for its complex structure and potential applications across various fields. This compound consists of an amino group, a dihydroquinoline ring, and a propanone moiety, all within a hydrochloride framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can involve several steps:

  • Formation of 3,4-dihydroquinoline: : This may involve hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.

  • Attachment of the Amino Group: : Introducing the amino group to the dihydroquinoline ring through reactions such as nucleophilic substitution.

  • Incorporation of the Propanone Moiety: : Reacting the amino group with propanone under acidic or basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods might utilize continuous flow reactors for efficient synthesis, leveraging catalysts and optimized reaction conditions to scale up production while ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can undergo various reactions:

  • Oxidation: : Using agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride to alter functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions to replace existing groups with others.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous media.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Halogenated compounds under acidic or basic conditions.

Major Products

The major products from these reactions vary widely based on conditions but may include oxidized derivatives, reduced derivatives, and substituted variants of the original compound.

Scientific Research Applications

This compound is utilized in various scientific fields:

  • Chemistry: : As an intermediate in synthetic organic chemistry.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

  • Industry: : Usage in the production of materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modifying their activity.

  • Pathways Involved: : Pathways related to its biological or therapeutic effects, which might involve disrupting bacterial cell walls or modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,4-dihydroisoquinolin-1(2H)-yl)propan-1-one

  • 3-Amino-1-(2,3-dihydro-1H-indol-3-yl)propan-1-one

  • 3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one

Uniqueness

3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride stands out due to the unique arrangement of its functional groups, which can impart distinct chemical and biological properties not found in closely related compounds.

This article should provide a comprehensive overview of this compound, highlighting its preparation, chemical properties, applications, and its place among similar compounds

Properties

IUPAC Name

3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQDVFNCBOBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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